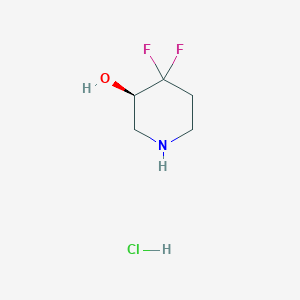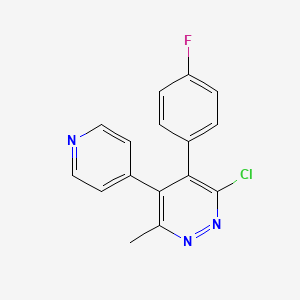
3-Chloro-4-(4-fluorophenyl)-6-methyl-5-(pyridin-4-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(4-fluorophenyl)-6-methyl-5-(pyridin-4-yl)pyridazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyridazine ring substituted with chloro, fluorophenyl, methyl, and pyridinyl groups, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-fluorophenyl)-6-methyl-5-(pyridin-4-yl)pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be constructed through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Substitution Reactions: The introduction of chloro, fluorophenyl, methyl, and pyridinyl groups is achieved through various substitution reactions. For instance, the chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reactions: The coupling of the pyridazine core with fluorophenyl and pyridinyl groups can be accomplished using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(4-fluorophenyl)-6-methyl-5-(pyridin-4-yl)pyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be used to replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazine derivatives.
Applications De Recherche Scientifique
3-Chloro-4-(4-fluorophenyl)-6-methyl-5-(pyridin-4-yl)pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(4-fluorophenyl)-6-methyl-5-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact mechanism depends on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-fluorophenyl-based Benzamides: These compounds share the 3-chloro-4-fluorophenyl motif and exhibit similar biological activities.
4-Fluorophenyl-based Analogues: Compounds with the 4-fluorophenyl group are structurally related and may have comparable properties.
Uniqueness
3-Chloro-4-(4-fluorophenyl)-6-methyl-5-(pyridin-4-yl)pyridazine is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C16H11ClFN3 |
|---|---|
Poids moléculaire |
299.73 g/mol |
Nom IUPAC |
3-chloro-4-(4-fluorophenyl)-6-methyl-5-pyridin-4-ylpyridazine |
InChI |
InChI=1S/C16H11ClFN3/c1-10-14(12-6-8-19-9-7-12)15(16(17)21-20-10)11-2-4-13(18)5-3-11/h2-9H,1H3 |
Clé InChI |
ZTAPJKSONSHMOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(N=N1)Cl)C2=CC=C(C=C2)F)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


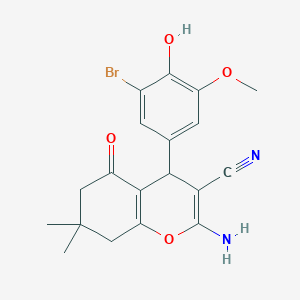
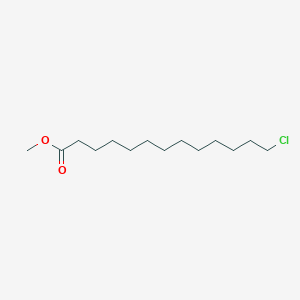
![1-(Bicyclo[1.1.1]pentan-1-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B12991365.png)
![7-(tert-Butyl) 1,3-dimethyl 7-azabicyclo[2.2.1]heptane-1,3,7-tricarboxylate](/img/structure/B12991372.png)

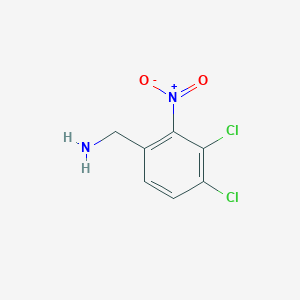
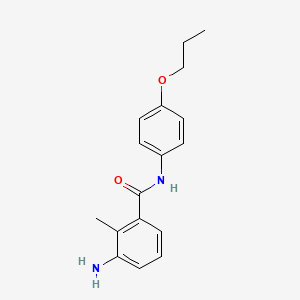



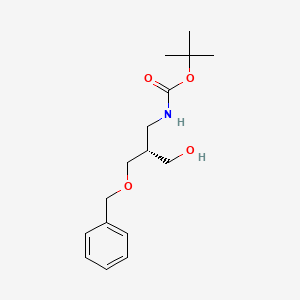
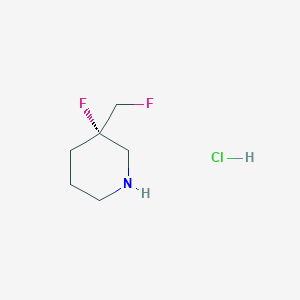
![5-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12991413.png)
